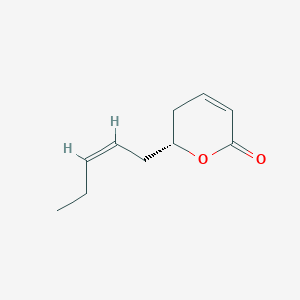
Tuberolactone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tuberolactone is a chemical compound with the molecular formula C₁₀H₁₄O₂. It is a lactone, which is a cyclic ester, and is known for its fruity, coconut, and tonka bean-like aroma. This compound is found in various natural sources and is used in the fragrance industry due to its pleasant scent.
準備方法
Synthetic Routes and Reaction Conditions
Tuberolactone can be synthesized through several methods. One common synthetic route involves the enantioselective preparation of this compound using a domino Michael/Michael reaction. This method utilizes diphenylprolinol silyl ether as a catalyst to achieve the desired stereochemistry . The reaction conditions typically involve the use of strong and weak acids, bases, organometallic reagents, and oxidants in a single reaction vessel to minimize purification steps and chemical waste .
Industrial Production Methods
Industrial production of this compound often involves the use of commercially available starting materials and a series of chemical transformations to achieve the final product. The process is designed to be time-economical and environmentally friendly, with a focus on minimizing waste and maximizing yield .
化学反応の分析
Types of Reactions
Tuberolactone undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction of this compound can yield alcohols.
Substitution: this compound can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various derivatives depending on the nucleophile used
科学的研究の応用
Tuberolactone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other complex molecules.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties.
Industry: Widely used in the fragrance industry due to its pleasant aroma.
作用機序
The mechanism of action of tuberolactone involves its interaction with specific molecular targets and pathways. As a lactone, it can interact with enzymes and receptors in biological systems, leading to various effects. The exact molecular targets and pathways are still under investigation, but it is known to modulate certain biochemical processes .
類似化合物との比較
Similar Compounds
Jasmine Lactone: Another lactone with a floral aroma.
δ-Decalactone: Known for its peach-like scent.
Tuberolide: Similar in structure but with different olfactory properties.
Uniqueness
Tuberolactone is unique due to its specific combination of fruity, coconut, and tonka bean-like aroma, which makes it highly valued in the fragrance industry. Its enantioselective synthesis also allows for the production of specific stereoisomers with distinct olfactory characteristics .
特性
CAS番号 |
60503-15-3 |
|---|---|
分子式 |
C10H14O2 |
分子量 |
166.22 g/mol |
IUPAC名 |
(2R)-2-[(Z)-pent-2-enyl]-2,3-dihydropyran-6-one |
InChI |
InChI=1S/C10H14O2/c1-2-3-4-6-9-7-5-8-10(11)12-9/h3-5,8-9H,2,6-7H2,1H3/b4-3-/t9-/m1/s1 |
InChIキー |
VYPONAGZHAJHGT-ZBJFTSOASA-N |
異性体SMILES |
CC/C=C\C[C@@H]1CC=CC(=O)O1 |
正規SMILES |
CCC=CCC1CC=CC(=O)O1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Benzenesulfonic acid, 4-[[5-cyano-1,6-dihydro-2-hydroxy-1-(3-methoxypropyl)-4-methyl-6-oxo-3-pyridinyl]azo]-, phenyl ester](/img/structure/B13796309.png)
![N,N-Dibenzyl-1',3'-dihydro-3',3'-dimethyl-1'-phenylspiro[2H-1-benzopyran-2,2'-(2')indol]-7-amine](/img/structure/B13796313.png)
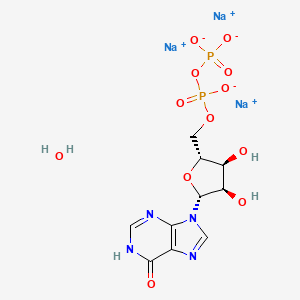

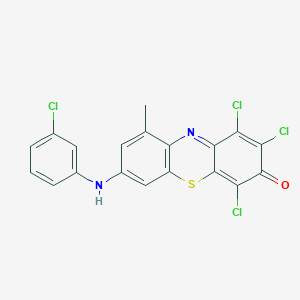

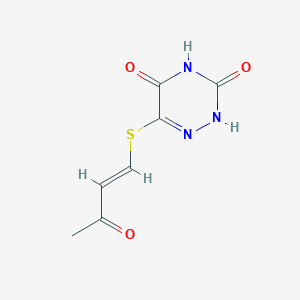
![6-M-Tolyl-imidazo[2,1-B]thiazole-3-carboxylic acid](/img/structure/B13796349.png)
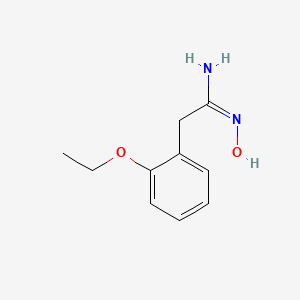
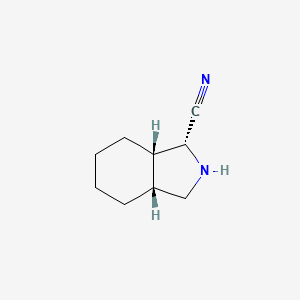
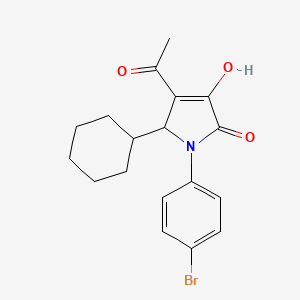
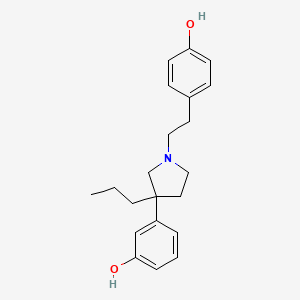
![(2E,5Z)-2-[(Dimethylamino)methylene]-5-[(2E)-2-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)ethylidene]cyclopentanone](/img/structure/B13796410.png)
